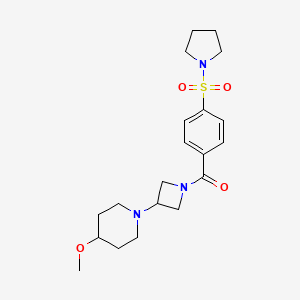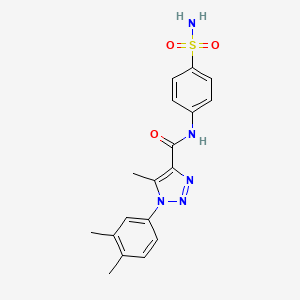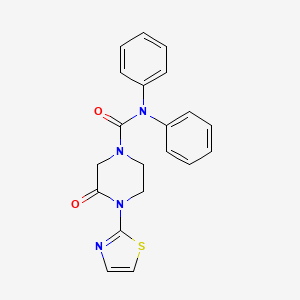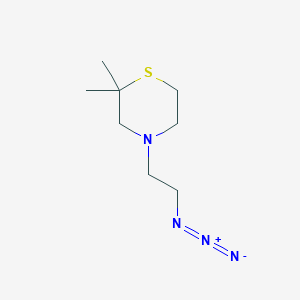
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 5-bromofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 5-bromofuran-2-carboxylate” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The compound also contains a difluorophenyl group and a bromofuran group.
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . Various synthetic strategies have been developed, including the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
The molecular structure of isoxazole derivatives can vary depending on the substitution of various groups on the isoxazole ring . The structure of “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 5-bromofuran-2-carboxylate” specifically includes a 5-membered isoxazole ring with a 2,4-difluorophenyl group attached, as well as a bromofuran group.Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives can be complex and varied. The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
- Isoxazoles exhibit promising anticancer properties due to their ability to interfere with cellular processes. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects against cancer cell lines. These studies aim to identify potential lead compounds for drug development .
- The compound’s isoxazole moiety has been investigated for antifungal activity. Researchers have synthesized analogs and tested them against fungal pathogens such as Botrytis cinerea and Rhizoctonia cerealis. These studies contribute to the development of novel antifungal agents .
- Isoxazoles have been explored as insecticides. Researchers have synthesized derivatives and evaluated their efficacy against pests. Understanding their mode of action can lead to the development of environmentally friendly insecticides .
- Some isoxazole derivatives exhibit anti-inflammatory properties. Researchers have investigated their potential in modulating inflammatory pathways, which could be relevant for treating inflammatory diseases .
- Isoxazoles have been studied for their neuroprotective effects. Researchers explore their ability to prevent neuronal damage and promote cell survival, potentially aiding in neurodegenerative disease treatment .
- The compound serves as a valuable scaffold for chemical biology studies. Researchers modify its structure to probe biological pathways, validate drug targets, and design new molecules for therapeutic purposes .
Anticancer Activity
Antifungal Agents
Insecticidal Properties
Anti-inflammatory Effects
Neuroprotective Potential
Chemical Biology and Medicinal Chemistry
Future Directions
The future directions for the research and development of isoxazole derivatives are promising. The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF2NO4/c16-14-4-3-12(22-14)15(20)21-7-9-6-13(23-19-9)10-2-1-8(17)5-11(10)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRJYVATLLZJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)COC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one](/img/structure/B2766468.png)


![N-(2-ethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2766475.png)





![2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2766482.png)
![5-[(1-Phenylmethoxycarbonylpiperidin-2-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2766483.png)


